15-beta-OH Gibberellin A3
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Overview
Description
Synthesis Analysis
The synthesis of 15-beta-OH Gibberellin A3 involves several complex biochemical reactions. Research on gibberellin biosynthesis has advanced to provide detailed information on the pathways, biosynthetic enzymes, and their genes . Dolan and Macmillan (1985) conducted research on the partial synthesis of 15β-hydroxyGA3 from GA3, providing insights into the synthesis and modification of gibberellin structures.
Molecular Structure Analysis
The molecular formula of this compound is C19H22O7 . It is a pentacyclic diterpenoid responsible for promoting growth and elongation of cells in plants .
Chemical Reactions Analysis
Gibberellins, including this compound, are involved in numerous chemical reactions that regulate plant growth and development. The regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues is a key area of current research .
Scientific Research Applications
Preparation and Structural Studies : GA3 has been the subject of structural and preparation studies. For example, Lischewski and Adam (1982) explored the retroaldol-like cleavage and UV-light irradiation methods to prepare functionalized gibberellin derivatives, including [15-3H]gibberellin-A3 (Lischewski & Adam, 1982).
Biological Activity Assessment : Hoad et al. (2004) investigated the biological activities of gibberellin derivatives, including GA3, in various plant bioassays to understand structural requirements for biological activity (Hoad, Pharis, Railton, & Durley, 2004).
Synthesis Research : Dolan and Macmillan (1985) conducted research on the partial synthesis of 15β-hydroxyGA3 from GA3, providing insights into the synthesis and modification of gibberellin structures (Dolan & Macmillan, 1985).
Mass Spectrometry and Chromatography : Various studies have focused on the analysis and separation of GA3 using techniques like mass spectrometry and chromatography. Macleod and Monahan (1989) discussed the structurally diagnostic ion in the mass spectra of gibberellins with a 15‐hydroxy substituent (Macleod & Monahan, 1989). Macmillan and Suter (1963) explored thin-layer chromatography for gibberellins, including GA3 (Macmillan & Suter, 1963).
Molecular Interactions and Effects : Research on gibberellins like GA3 also extends to understanding their molecular interactions and effects in plants. For instance, Manoharlal et al. (2017) studied the epigenetic effects of GA3 application in tobacco, showing alterations such as global DNA hypo-methylation (Manoharlal, Saiprasad, Ullagaddi, & Kovařík, 2017).
Receptor Interactions : Murase et al. (2008) provided insights into how GA3 binds to its receptor GID1 in plants, helping to understand the mechanism of gibberellin perception and effector recognition (Murase, Hirano, Sun, & Hakoshima, 2008).
Sensor Development : Li et al. (2012) developed a molecularly imprinted electrochemical luminescence sensor for the determination of GA3, highlighting its applications in analytical chemistry (Li, Li, Wei, Tao, & Pan, 2012).
Residue Analysis in Fruits : Xie et al. (2011) developed a method for determining GA3 residue in fruit samples, demonstrating the importance of GA3 analysis in food science (Xie, Han, Zheng, Chen, Qian, Ding, Shi, & Lv, 2011).
Mechanism of Action
Target of Action
15-beta-OH Gibberellin A3, also known as Gibberellin A3, is a type of gibberellin, a group of plant hormones that play important roles in various processes . The primary targets of Gibberellin A3 are the cells in plants, particularly those involved in growth and differentiation . It affects these cells by regulating their growth and differentiation .
Mode of Action
Gibberellin A3 interacts with its targets by binding to specific receptors in the plant cells . This binding triggers a series of biochemical reactions that lead to changes in the expression of genes involved in cell wall synthesis . As a result, the cell walls thicken, which can lead to increased growth and differentiation .
Biochemical Pathways
The action of Gibberellin A3 affects several biochemical pathways. One of the key pathways is the gibberellin metabolic pathway . This pathway involves a series of reactions that convert gibberellin A3 into other forms of gibberellins, each with its own specific biological activity . The regulation of this pathway is crucial for controlling the concentration of gibberellins in plant organs .
Pharmacokinetics
It is known that the compound has a molecular weight of 36237 g/mol . This suggests that it may be readily absorbed and distributed throughout the plant.
Future Directions
There is a continuously increasing interest in gibberellins research because of their relevant role in the so-called ‘Green Revolution’, as well as their current and possible applications in crop improvement . Future research will likely focus on further understanding the roles of gibberellins in plant development and exploring their potential applications in agriculture .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 15-beta-OH Gibberellin A3 involves several steps starting from commercially available starting materials.", "Starting Materials": [ "Methyl 3-oxopentanoate", "Ethyl acetoacetate", "Triethylorthoformate", "Sodium methoxide", "2,3-Dimethylbutadiene", "Acetic anhydride", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chlorotrimethylsilane", "2,3-Dimethyl-2-butene", "Gibberellin A3" ], "Reaction": [ "The first step involves the reaction of methyl 3-oxopentanoate with ethyl acetoacetate in the presence of triethylorthoformate to form a beta-ketoester.", "Next, the beta-ketoester is treated with sodium methoxide and 2,3-dimethylbutadiene to form a diene.", "The diene is then subjected to a Diels-Alder reaction with acetic anhydride to form a bicyclic intermediate.", "Reduction of the bicyclic intermediate using sodium borohydride and methanol yields a diol.", "The diol is then treated with hydrochloric acid to form a cyclic hemiacetal.", "The cyclic hemiacetal is then converted to a cyclic acetal using sodium hydroxide and chlorotrimethylsilane.", "Finally, the cyclic acetal is subjected to acid hydrolysis to form 15-beta-OH Gibberellin A3.", "Gibberellin A3 can be obtained from plant sources or synthesized using known methods." ] } | |
CAS No. |
105593-18-8 |
Molecular Formula |
C19H22O7 |
Molecular Weight |
362.38 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(1α,2β,4aα,4bβ,9β,10β)-2,4a,7,9-Tetrahydroxy-1-methyl-8-methylene-gibb-3-ene-1,10-dicarboxylic Acid 1,4a-Lactone |
Origin of Product |
United States |
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